4-(4-Bromophenyl)piperidine-4-carbonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromophenyl)piperidine-4-carbonitrile hydrochloride is a useful research compound. Its molecular formula is C12H14BrClN2 and its molecular weight is 301.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)piperidine-4-carbonitrile hydrochloride typically involves the reaction of 4-bromobenzyl cyanide with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium or potassium carbonate . The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)piperidine-4-carbonitrile hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The piperidine ring can undergo oxidation to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), catalysts (e.g., sodium carbonate, potassium carbonate).
Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas), solvents (e.g., tetrahydrofuran, ethanol).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane, acetonitrile).
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Corresponding amine derivatives.
Oxidation: N-oxides of the piperidine ring.
Scientific Research Applications
4-(4-Bromophenyl)piperidine-4-carbonitrile hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)piperidine-4-carbonitrile hydrochloride involves its interaction with specific molecular targets. The bromophenyl group allows for binding to aromatic residues in proteins, while the piperidine ring can interact with various receptors and enzymes. The carbonitrile group may also play a role in modulating the compound’s activity by forming hydrogen bonds or other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-Cbz-piperidine: A compound with a similar bromophenyl group but different functional groups attached to the piperidine ring.
4-(4-Bromophenyl)pyridine: A compound with a bromophenyl group attached to a pyridine ring instead of a piperidine ring.
Uniqueness
4-(4-Bromophenyl)piperidine-4-carbonitrile hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the carbonitrile group, in particular, allows for unique interactions and reactivity compared to other similar compounds .
Properties
IUPAC Name |
4-(4-bromophenyl)piperidine-4-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2.ClH/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12;/h1-4,15H,5-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHDGZYWVJYNSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C#N)C2=CC=C(C=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.